2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The 4-tert-butylphenol is then reacted with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid.
Amidation: Finally, the 2-(4-tert-butylphenoxy)acetic acid is reacted with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl moiety can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-phenylacetamide: Lacks the fluorine substitution, resulting in different binding properties and biological activities.
2-(4-tert-butylphenoxy)-N-(4-fluorophenyl)acetamide: The fluorine is positioned differently, affecting its interaction with molecular targets.
2-(4-tert-butylphenoxy)-N-(2-chlorophenyl)acetamide: Substitution with chlorine instead of fluorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the tert-butyl group and the fluorophenyl moiety provides a balance of hydrophobic and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20FNO2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO2/c1-18(2,3)13-8-10-14(11-9-13)22-12-17(21)20-16-7-5-4-6-15(16)19/h4-11H,12H2,1-3H3,(H,20,21) |
InChI Key |
HDZOEGPWXKIMGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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